molecular formula C15H15NO3S B11838371 1-(4-Methoxybenzene-1-sulfonyl)-2-phenylaziridine CAS No. 181306-57-0

1-(4-Methoxybenzene-1-sulfonyl)-2-phenylaziridine

Cat. No.: B11838371
CAS No.: 181306-57-0
M. Wt: 289.4 g/mol
InChI Key: WOJHQCWNMDIXGZ-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzene-1-sulfonyl)-2-phenylaziridine is an organic compound that features a sulfonyl group attached to a methoxybenzene ring and a phenylaziridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzene-1-sulfonyl)-2-phenylaziridine typically involves the reaction of 4-methoxybenzene-1-sulfonyl chloride with 2-phenylaziridine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzene-1-sulfonyl)-2-phenylaziridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a corresponding sulfone.

    Reduction: The aziridine ring can be reduced to form an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamide or sulfonyl thiocyanate derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

1-(4-Methoxybenzene-1-sulfonyl)-2-phenylaziridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzene-1-sulfonyl)-2-phenylaziridine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aziridine ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzene-1-sulfonyl bromide: Similar in structure but contains a bromide instead of an aziridine ring.

    1-(4-Methoxybenzene-1-sulfonyl)piperazine: Contains a piperazine ring instead of an aziridine ring.

Uniqueness

1-(4-Methoxybenzene-1-sulfonyl)-2-phenylaziridine is unique due to the presence of both a sulfonyl group and an aziridine ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

181306-57-0

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-2-phenylaziridine

InChI

InChI=1S/C15H15NO3S/c1-19-13-7-9-14(10-8-13)20(17,18)16-11-15(16)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3

InChI Key

WOJHQCWNMDIXGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=CC=C3

Origin of Product

United States

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